
Atorvastatin Impurity 17
Vue d'ensemble
Description
Atorvastatin Impurity 17 is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorophenyl group, a phenylethylidene moiety, and a pentanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Atorvastatin Impurity 17 typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate is then reacted with a suitable amine and acylating agent under controlled conditions to yield the final product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, reagents, and purification techniques is optimized to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification process.
Analyse Des Réactions Chimiques
Types of Reactions
Atorvastatin Impurity 17 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Analytical Methods for Detection
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method used for analyzing atorvastatin and its impurities, including Impurity 17. Recent studies have developed rapid and efficient HPLC methods that enhance the detection and quantification of atorvastatin impurities. For instance, a novel method demonstrated significant improvements in retention times and sensitivity compared to traditional methods .
Table 1: HPLC Method Comparison
Method | Retention Time (Atorvastatin) | Sensitivity |
---|---|---|
European Pharmacopoeia Method | ~33 min | Standard |
New Developed Method | ~7.5 min | Enhanced |
This table illustrates the advancements in HPLC methodologies that facilitate better impurity analysis, highlighting the importance of method validation in pharmaceutical quality control.
Mass Spectrometry
Mass spectrometry (MS) is increasingly used alongside HPLC to provide structural information about impurities. The combination allows for the identification of co-eluting compounds and enhances quantification accuracy. For example, studies using MS have shown that Impurity 17 can co-elute with other degradation products, complicating its quantification .
Case Studies on Atorvastatin Impurity 17
1. Stability Studies
A study investigated the stability of atorvastatin under various conditions to understand how Impurity 17 forms over time. Samples stored at elevated temperatures showed increased levels of Impurity 17 after a few weeks, indicating that environmental factors significantly impact impurity formation .
2. Toxicological Assessments
Research has also focused on the toxicological properties of atorvastatin impurities. One study assessed the potential effects of Impurity 17 on cellular models, revealing that certain concentrations could induce cytotoxicity, emphasizing the need for rigorous impurity monitoring in atorvastatin formulations .
Regulatory Considerations
The International Council for Harmonisation (ICH) guidelines dictate acceptable limits for impurities in pharmaceuticals. For atorvastatin, specific thresholds have been established: related impurities A and B must not exceed 0.3%, while C and D should remain below 0.15% . These regulations underscore the importance of detecting and quantifying impurities like this compound to ensure compliance with safety standards.
Mécanisme D'action
The mechanism of action of Atorvastatin Impurity 17 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-2-[2-(4-chlorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide
- (2E)-2-[2-(4-bromophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide
- (2E)-2-[2-(4-methylphenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
The presence of the fluorophenyl group in Atorvastatin Impurity 17 imparts unique chemical and physical properties, such as increased lipophilicity and potential biological activity. This distinguishes it from similar compounds with different substituents.
Activité Biologique
Atorvastatin, a widely prescribed statin, is primarily used for lowering cholesterol levels and reducing cardiovascular risk. However, the presence of impurities, particularly Atorvastatin Impurity 17, raises concerns regarding safety and efficacy. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and implications in clinical settings.
Overview of this compound
This compound is one of several impurities that can arise during the synthesis of atorvastatin. These impurities may originate from the manufacturing process or from degradation over time. Understanding their biological activity is crucial for ensuring patient safety and drug efficacy.
Pharmacological Effects
Toxicological Concerns
The presence of impurities like this compound can pose risks:
- Toxicity Studies : Various studies have assessed the toxicity of atorvastatin-related impurities. For example, a study highlighted that related impurities could exhibit different levels of cytotoxicity compared to the parent compound .
- Regulatory Standards : According to ICH guidelines, impurities must be controlled within specified limits to ensure safety. For atorvastatin, thresholds for related impurities are set at 0.15% for certain types .
Analytical Methods for Detection
Detecting and quantifying this compound is essential for ensuring drug quality. Several analytical techniques have been developed:
Case Studies and Findings
- Case Study on Stability : A stability study revealed that this compound could increase over time under certain storage conditions, potentially affecting the overall safety profile of atorvastatin formulations .
- Photodegradation Studies : Research on the photodegradation of atorvastatin demonstrated that exposure to light could lead to the formation of various degradation products, including potential impurities like Impurity 17 .
- Clinical Implications : In a clinical context, the presence of impurities could alter the pharmacokinetics and pharmacodynamics of atorvastatin, necessitating careful monitoring in patients receiving this medication.
Propriétés
IUPAC Name |
(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO3/c1-17(2)24(29)23(26(31)28-21-11-7-4-8-12-21)22(18-9-5-3-6-10-18)25(30)19-13-15-20(27)16-14-19/h3-17H,1-2H3,(H,28,31)/b23-22+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOFTHHBESIRLG-GHVJWSGMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)/C(=C(/C1=CC=CC=C1)\C(=O)C2=CC=C(C=C2)F)/C(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.